3-(4-Fluorophenyl)-2-hydroxypropanoic acid, also known as (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, is a chiral compound characterized by a fluorophenyl group attached to a hydroxypropanoic acid backbone. The compound has the molecular formula and a molecular weight of approximately 184.17 g/mol. It is recognized for its potential applications in medicinal chemistry and as a pharmaceutical intermediate, where its derivatives may exhibit therapeutic properties, such as anti-inflammatory and analgesic effects .
This compound is classified under organic compounds and specifically falls into the category of hydroxy acids due to the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. The compound is available from various chemical suppliers and databases, including BenchChem and ChemDiv, which provide detailed specifications and synthesis methods .
The synthesis of 3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves asymmetric reduction techniques to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 3-(4-fluorophenyl)-2-oxopropanoic acid using chiral reducing agents. This process generally occurs in solvents like ethanol or methanol at temperatures ranging from 0 to 25 degrees Celsius.
In industrial settings, continuous flow reactors may be employed to enhance yield and purity during the synthesis process. Purification methods such as crystallization or chromatography are often utilized to isolate the desired enantiomer from reaction mixtures .
The molecular structure of 3-(4-fluorophenyl)-2-hydroxypropanoic acid features a central propanoic acid backbone with a hydroxyl group at the second carbon and a para-fluorophenyl group at the third carbon. The stereochemistry of the compound is significant due to its chiral nature.
3-(4-Fluorophenyl)-2-hydroxypropanoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(4-fluorophenyl)-2-hydroxypropanoic acid involves interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl moiety enhances binding affinity through hydrophobic interactions, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These combined effects can modulate biological activity, making the compound valuable in pharmacological applications.
3-(4-Fluorophenyl)-2-hydroxypropanoic acid serves multiple roles in scientific research:
The synthesis of enantiomerically pure 3-(4-fluorophenyl)-2-hydroxypropanoic acid relies heavily on asymmetric catalysis. The (R)-enantiomer (CAS: 124980-94-5) is typically produced using chiral transition-metal catalysts or biocatalysts to achieve high stereoselectivity. For example, enantioselective hydrogenation of precursor keto acids using ruthenium-BINAP complexes yields the (R)-isomer with >95% enantiomeric excess (ee) under optimized conditions [5] [7]. This method capitalizes on the fluorophenyl group’s electron-withdrawing properties, which enhance the substrate’s coordination with the chiral catalyst.
Alternative approaches include enzymatic resolution using lipases or esterases to kinetically separate racemic mixtures. The (S)-enantiomer (CAS: 124980-93-4) is often concurrently isolated, demonstrating the method’s versatility [1]. Key metrics for catalyst selection include:
Continuous flow technology significantly enhances the scalability of asymmetric synthesis. Microreactors enable precise control of residence time (5–30 min) and temperature (25–80°C), improving reaction consistency and reducing byproduct formation. One patented methodology achieves 99% conversion by integrating chiral catalysts immobilized on solid supports within a multi-stage flow reactor [6] [8]. This system minimizes catalyst leaching while accommodating supercritical CO₂ as a green solvent, aligning with sustainable manufacturing principles.
Table 1: Continuous Flow vs. Batch Synthesis Performance
Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Time | 12–24 h | 0.5–1 h |
Enantiomeric Excess | 90–95% | 95–99% |
Space-Time Yield | 50 g/L/day | 500 g/L/day |
Catalyst Recycling | Limited | Full integration |
Crystallization remains the dominant industrial purification method due to its cost-effectiveness. The compound’s solubility profile allows fractional crystallization from ethanol/water mixtures (1:3 v/v), yielding the (R)-enantiomer at 95–98% purity. Optimal crystallization occurs at 4°C, exploiting temperature-dependent solubility differences between enantiomers [3] [5].
Chromatographic techniques (e.g., chiral HPLC) deliver higher purity (>99% ee) but are reserved for pharmaceutical-grade material due to high costs. Simulated moving bed (SMB) chromatography shows promise for continuous separation, with solvent systems comprising hexane/isopropanol/acetic acid (85:15:0.1 v/v) achieving baseline resolution of enantiomers [7].
Table 2: Purification Method Comparison
Method | Purity | Yield | Cost Relative to Crystallization |
---|---|---|---|
Fractional Crystallization | 95–98% | 70–75% | 1.0× |
SMB Chromatography | >99% ee | 60–65% | 5.0× |
Preparative HPLC | >99.5% ee | 50–55% | 8.0× |
Solvent polarity critically influences crystallization efficiency. Binary mixtures like ethyl acetate/heptane (3:7 v/v) provide ideal polarity for crystal nucleation, yielding 78% recovery of the (R)-enantiomer [3]. For chromatographic purification, methanol-free solvents (e.g., acetonitrile/water with 0.1% formic acid) prevent esterification of the carboxylic acid group during processing [7].
Yield optimization strategies include:
Table 3: Solvent Optimization for Crystallization
Solvent System | Recovery Yield | Purity | Crystal Morphology |
---|---|---|---|
Ethanol/Water (1:3) | 75% | 98% | Needles |
Ethyl Acetate/Heptane (3:7) | 78% | 97% | Platelets |
Acetone/Water (1:5) | 65% | 95% | Prisms |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5